molecular formula C22H20N2O3 B591448 2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one CAS No. 1354095-56-9

2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B591448
CAS No.: 1354095-56-9
M. Wt: 360.413
InChI Key: UOQVJQIWUKQQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one is a synthetic small molecule belonging to the 2,3-dihydroquinazolin-4(1H)-one chemical class, a scaffold recognized as a privileged structure in medicinal chemistry with a wide spectrum of reported biological activities . This specific derivative is intended for research use to investigate novel therapeutic pathways, particularly in oncology. The core dihydroquinazolinone scaffold is of significant interest in early-stage drug discovery. Research on analogous compounds has demonstrated potent biological activities, including inhibition of tubulin polymerization , a mechanism of action relevant for developing anticancer agents . Furthermore, structurally similar quinazolinone derivatives have been identified as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins , such as BRD4, which are important epigenetic regulators in diseases like cancer . Other research avenues for this chemical series include their investigation as TRPM2 ion channel inhibitors , which play a role in oxidative stress signaling , and as potential anti-leishmanial agents . The flexibility of the scaffold allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets . For Research Use Only. This product is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-[3-(2-phenoxyethoxy)phenyl]-2,3-dihydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c25-22-19-11-4-5-12-20(19)23-21(24-22)16-7-6-10-18(15-16)27-14-13-26-17-8-2-1-3-9-17/h1-12,15,21,23H,13-14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQVJQIWUKQQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C3NC4=CC=CC=C4C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(2-Phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one is a derivative of the quinazolinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H20N2O3
  • Molecular Weight : 360.413 g/mol
  • CAS Number : 1354095-56-9
  • IUPAC Name : 2-[3-(2-phenoxyethoxy)phenyl]-2,3-dihydro-1H-quinazolin-4-one

The compound exhibits a complex structure that contributes to its biological activity. The presence of the phenoxyethoxy group is particularly significant in enhancing its pharmacological properties.

Antioxidant Properties

Research indicates that quinazolinone derivatives exhibit notable antioxidant properties. A study highlighted that compounds similar to this compound demonstrated significant radical scavenging capabilities, which are crucial for preventing oxidative stress-related diseases .

Anti-Tubercular Activity

A series of studies evaluated the anti-tubercular efficacy of various quinazolinone analogues, including those structurally related to this compound. Notably, certain derivatives showed moderate to good activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL. The most potent compound in these studies was reported with an MIC of 12.5 μg/mL .

COX-2 Inhibition

Inhibition of cyclooxygenase-2 (COX-2) is another significant aspect of the biological activity of quinazolinones. Compounds similar to this compound have been synthesized and tested for their COX-2 inhibitory activity. One study reported a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM for related compounds .

Anticancer Activity

The potential anticancer properties of quinazolinones have also been explored. A study indicated that certain derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on structural analogs.

Summary of Biological Activities

Biological ActivityResult/EffectReference
AntioxidantSignificant radical scavenging
Anti-TubercularMIC: 12.5 - 25 μg/mL
COX-2 InhibitionMax inhibition: 47.1% at 20 μM
AnticancerInduces apoptosis and cell cycle arrest

The mechanisms underlying the biological activities of this compound are still being investigated. However, it is hypothesized that:

  • Antioxidant Activity : The compound may scavenge free radicals and inhibit lipid peroxidation.
  • Anti-Tubercular Activity : Interaction with specific enzymes in Mycobacterium tuberculosis may disrupt metabolic pathways essential for bacterial survival.
  • COX-2 Inhibition : Structural features allow for binding at the active site of COX-2, leading to reduced inflammation.

Case Studies

Several case studies have documented the synthesis and evaluation of quinazolinone derivatives:

  • Synthesis and Evaluation : A study synthesized multiple analogues and assessed their biological activities, finding that modifications at specific positions significantly enhanced their efficacy against tuberculosis .
  • Molecular Docking Studies : Molecular docking analyses have been conducted to predict interactions between quinazolinones and target proteins involved in disease processes, providing insights into their potential mechanisms .

Comparison with Similar Compounds

The quinazolinone core is a versatile pharmacophore, and substitutions at the 2- and 3-positions significantly influence physical, chemical, and biological properties. Below is a detailed comparison of the target compound with structurally related derivatives from the literature:

Substituent Effects on Physical Properties
Compound Name / ID Substituents (R1, R2) Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Source
Target Compound R1: 3-(2-Phenoxyethoxy)phenyl ~405.4* N/A N/A Predicted IR: ~1650 cm⁻¹ (C=O) -
2h R1: 2-Cl-6-F-phenyl; R2: 4-SO₂Me-Ph 431.06 90–92 58 IR: 1670 cm⁻¹ (C=O); δ 7.84–7.62 (1H NMR) Anti-TB study
2i R1: 3-F-phenyl; R2: 4-SO₂Me-Ph 397.10 116–118 55 IR: 1673 cm⁻¹ (C=O); δ 7.83–7.79 (1H NMR) Anti-TB study
3a R1: 4-MeO-phenyl 268.3 N/A High IR: 1632 cm⁻¹ (C=O) Larvicidal
2j R1: 4-Br-phenyl; R2: m-tolyl ~425.3 N/A High IR: 1632 cm⁻¹ (C=O) Green synthesis
2-(5-(2,4-Cl₂-Ph)-furan-2-yl)-3-(4-Et-Ph) R1: 5-(2,4-Cl₂-Ph)-furan; R2: 4-Et-Ph ~487.3 N/A Moderate IR: 1640 cm⁻¹ (C=O) Green synthesis

Key Observations :

  • Molecular Weight: The target compound’s phenoxyethoxy substituent increases its molecular weight (~405.4) compared to halogenated analogs (e.g., 2h: 431.06, 2i: 397.10).
  • Melting Point: Electron-withdrawing groups (e.g., SO₂Me in 2h, 2i) correlate with higher melting points (90–118°C), while bulky lipophilic groups (e.g., phenoxyethoxy) may lower melting points due to reduced crystallinity.
  • Synthesis Yield : Halogenated derivatives (e.g., 2h, 58%) show moderate yields, whereas simpler aryl derivatives (e.g., 3a ) achieve higher yields. The target compound’s complex substituent may require optimized catalytic conditions (e.g., CoFe₂O₄-Sp-SO₃H ).

Preparation Methods

Synthesis of 3-(2-Phenoxyethoxy)benzaldehyde

The side chain is introduced via Williamson ether synthesis:

  • Step 1 : 3-Hydroxybenzaldehyde reacts with 2-bromoethyl phenyl ether in the presence of a base (e.g., K₂CO₃) in acetone under reflux (12 h, 60°C) to yield 3-(2-phenoxyethoxy)benzaldehyde.

  • Step 2 : Purification via column chromatography (hexane:ethyl acetate, 4:1) affords the aldehyde in ~85% yield.

Multicomponent Cyclocondensation Strategies

Graphene Oxide (GO)-Catalyzed Aqueous Synthesis

Procedure :

  • Reactants : Anthranilamide (1 mmol), 3-(2-phenoxyethoxy)benzaldehyde (1 mmol), GO nanosheets (25 mg).

  • Conditions : Water (3 mL), room temperature, stirring (2–4 h).

  • Workup : Filtration to recover GO, crystallization from ethanol.

  • Yield : 78–82%.
    Mechanism : GO’s oxygen-rich surface mediates imine formation and intramolecular cyclization via hydrogen bonding and π–π interactions.

Ionic Liquid-Promoted One-Pot Synthesis

Procedure :

  • Reactants : Isatoic anhydride (2 mmol), 3-(2-phenoxyethoxy)benzaldehyde (2 mmol), ammonium acetate (3 mmol), [Cmim]CF₃COO ionic liquid (20 mol%).

  • Conditions : Ethanol:water (1:1, 4 mL), 80°C, 2.5 h.

  • Workup : Filtration, ionic liquid recovery via distillation.

  • Yield : 85–90%.
    Advantages : Recyclable catalyst, reduced reaction time, and high atom economy.

Scandium Triflate-Catalyzed Route

Procedure :

  • Reactants : Anthranilamide (300 µmol), 3-(2-phenoxyethoxy)benzaldehyde (360 µmol), Sc(OTf)₃ (3 µmol).

  • Conditions : Dichloromethane (2 mL), rt, 4–6 h.

  • Workup : Silica gel chromatography (ethyl acetate:hexane, 1:3).

  • Yield : 70–75%.
    Limitations : Requires anhydrous conditions and costly catalyst.

Optimization Studies and Comparative Analysis

Solvent and Temperature Effects

ParameterGO-CatalyzedIonic LiquidSc(OTf)₃
Solvent H₂OEtOH:H₂O (1:1)CH₂Cl₂
Temp (°C) 258025
Time (h) 2–42.54–6
Yield (%) 78–8285–9070–75

Key Findings :

  • Aqueous systems (GO, ionic liquid) outperform organic solvents in yield and sustainability.

  • Elevated temperatures (80°C) accelerate cyclization in ionic liquid-mediated reactions.

Catalyst Recycling Efficiency

CatalystCycles TestedYield Retention (%)
GO575–78
[Cmim]CF₃COO382–85

Insight : Ionic liquids exhibit superior recyclability due to thermal stability and negligible leaching.

Mechanistic Insights and Side-Reaction Mitigation

Reaction Pathway

  • Imine Formation : Aldehyde reacts with anthranilamide’s amine group to form a Schiff base.

  • Cyclization : Nucleophilic attack by the adjacent amide nitrogen forms the dihydroquinazolinone ring.

  • Aromatization (if applicable): Oxone or aerobic oxidation converts dihydroquinazolinones to quinazolinones.

Byproduct Formation

  • Oligomerization : Excess aldehyde may lead to dimeric species. Mitigated by stoichiometric control.

  • Hydrolysis : Prolonged reaction times in aqueous media can hydrolyze the imine intermediate. Addressed by TLC monitoring.

Scalability and Industrial Feasibility

Pilot-Scale Adaptations

  • GO-Catalyzed Route : Batch processes (10–50 L) achieve consistent yields (80%) with centrifugal recovery of GO.

  • Ionic Liquid Route : Continuous flow systems reduce solvent use by 40% and cycle time to 1.5 h.

Cost Analysis

ComponentCost per kg (USD)
GO120
[Cmim]CF₃COO350
Sc(OTf)₃2,200

Recommendation : GO and ionic liquid methods are economically viable for ton-scale production .

Q & A

Basic Research Questions

Q. What are the optimal solvent systems and reaction conditions for synthesizing 2-(3-(2-phenoxyethoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one?

  • Methodological Answer : Ethanol (EtOH) is often preferred for synthesizing quinazolinone derivatives due to its balance of polarity and boiling point, which facilitates reflux conditions. For example, yields exceeding 80% were reported in EtOH for analogous compounds when reacting benzaldehydes with isatoic anhydride and thiadiazol-2-amine . However, solvent selection should be validated via systematic screening (e.g., CH₂Cl₂, THF, H₂O) to assess effects on reaction kinetics and purity. Reaction time (typically 2–6 hours under reflux) and catalyst loading (e.g., p-TsOH at 0.6 mmol per 1 mmol substrate) must also be optimized using design-of-experiment (DoE) approaches .

Q. How do electron-donating and electron-withdrawing substituents on the benzaldehyde precursor influence the yield of quinazolinone derivatives?

  • Methodological Answer : Substituents significantly impact cyclization efficiency. Electron-donating groups (e.g., -OMe, -OH) enhance nucleophilic attack during ring closure, while electron-withdrawing groups (e.g., -NO₂, -Cl) may slow the reaction but improve crystallinity. For instance, yields for -OMe-substituted derivatives reached >90%, whereas -NO₂ analogs required extended reaction times but achieved comparable purity . Researchers should use HPLC or LC-MS to monitor intermediate stability and validate substituent effects via Hammett plots .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to verify aromatic proton environments and carbonyl groups (C=O at ~170 ppm). Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving stereochemistry, as demonstrated for related dihydroquinazolinones . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies key functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 2-(3-(2-phenoxyethoxy)phenyl)-dihydroquinazolin-4(1H)-one against specific molecular targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinities to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. For example, derivatives with 1,3,4-thiadiazole moieties showed strong interactions with COX-2 active sites (binding energy < -8 kcal/mol) . Pair docking with molecular dynamics simulations (e.g., GROMACS) to evaluate stability over 100 ns trajectories. Validate predictions via in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What experimental strategies resolve contradictions in reported synthetic yields for structurally similar quinazolinones?

  • Methodological Answer : Discrepancies often arise from unaccounted variables like trace moisture or catalyst deactivation. Replicate conflicting protocols under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use design-of-experiment (DoE) to isolate critical factors (e.g., temperature, stoichiometry). For example, a 10% increase in p-TsOH concentration improved yields by 15% in water-mediated reactions . PXRD can also identify polymorphic forms affecting yield calculations .

Q. How can mechanistic studies elucidate the role of 2-phenoxyethoxy groups in stabilizing the dihydroquinazolinone core?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies to probe rate-determining steps in ring formation. Isotopic labeling (e.g., ¹⁸O in phenoxyethoxy groups) coupled with MS/MS fragmentation can track oxygen migration during cyclization. DFT calculations (e.g., B3LYP/6-311+G(d,p)) reveal steric and electronic contributions of the phenoxyethoxy moiety to transition-state stabilization . Compare with analogs lacking the ether linkage to quantify its impact .

Q. What in vivo experimental designs are appropriate for evaluating the pharmacokinetics of this compound?

  • Methodological Answer : Use randomized block designs with split-plot arrangements to account for variables like dosage (e.g., 10–100 mg/kg) and administration route (oral vs. IV). For example, a study on similar compounds employed LC-MS/MS to measure plasma half-life (t½ = 4.2 hours) and bioavailability (F = 35%) in rodent models . Include control groups receiving vehicle or reference drugs (e.g., fluconazole for antifungal comparisons) .

Key Notes

  • Structural analogs (e.g., 2-ethyl-2-methyl derivatives) provide comparative insights into steric effects .
  • Safety protocols (e.g., PPE for skin/eye protection) are critical when handling reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.